molecular formula C10H22O4 B12674224 12-Methyl-2,5,8,11-tetraoxatridecane CAS No. 63095-27-2

12-Methyl-2,5,8,11-tetraoxatridecane

Cat. No.: B12674224
CAS No.: 63095-27-2
M. Wt: 206.28 g/mol
InChI Key: VIQKXLIYROUVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Methyl-2,5,8,11-tetraoxatridecane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,2-dimethoxyethane with a methylating agent in the presence of a strong base. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

12-Methyl-2,5,8,11-tetraoxatridecane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ether groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

12-Methyl-2,5,8,11-tetraoxatridecane has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.

    Biology: The compound is used in the study of biological membranes and as a component in certain biochemical assays.

    Industry: The compound is used in the production of polymers and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of 12-Methyl-2,5,8,11-tetraoxatridecane involves its interaction with molecular targets through its ether groups. These interactions can affect the stability and reactivity of other molecules, leading to various chemical and biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,5,8,11-Tetraoxatridecane: Similar in structure but lacks the methyl group at the 12th position.

    Triethylene glycol dimethyl ether: Another polyether with similar properties but different molecular structure.

Uniqueness

12-Methyl-2,5,8,11-tetraoxatridecane is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds and can lead to different applications and effects.

Properties

CAS No.

63095-27-2

Molecular Formula

C10H22O4

Molecular Weight

206.28 g/mol

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propane

InChI

InChI=1S/C10H22O4/c1-10(2)14-9-8-13-7-6-12-5-4-11-3/h10H,4-9H2,1-3H3

InChI Key

VIQKXLIYROUVRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCOCCOCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.